(2R)-1-Amino-3,3-dimethylbutan-2-ol
Description
Contextualizing Chiral 1,2-Amino Alcohols as Versatile Building Blocks.
Chiral 1,2-amino alcohols are a privileged class of organic compounds characterized by the presence of an amino group and a hydroxyl group on adjacent carbon atoms. acs.orgnih.gov This structural motif is not only found in numerous natural products and biologically active molecules but also serves as a fundamental building block in asymmetric synthesis. nih.govacs.org The strategic placement of the amino and hydroxyl groups allows for a wide range of chemical transformations, making them indispensable in the construction of complex molecular architectures. nih.gov
Their utility stems from the ability of the two functional groups to coordinate with metal centers, forming chiral ligands that can induce stereoselectivity in a variety of chemical reactions. nih.gov This capacity to control the stereochemical outcome of a reaction is paramount in the synthesis of pharmaceuticals, where often only one enantiomer of a drug is therapeutically effective. Furthermore, chiral 1,2-amino alcohols can be used as chiral auxiliaries, temporarily attached to a substrate to direct a stereoselective transformation before being cleaved to yield the desired enantiomerically enriched product.
Stereochemical Importance of the (2R)-Configuration within Butanol Derivatives.
The term "(2R)" in (2R)-1-Amino-3,3-dimethylbutan-2-ol refers to the specific spatial arrangement of the substituents around the chiral carbon atom (the carbon bonded to the hydroxyl group). fiveable.meutexas.edu According to the Cahn-Ingold-Prelog priority rules, the hydroxyl group receives the highest priority, followed by the aminomethyl group, the tert-butyl group, and finally the hydrogen atom. The "(2R)" designation indicates that when viewing the molecule with the lowest priority group (hydrogen) pointing away, the arrangement of the remaining groups in descending order of priority is in a clockwise direction. utexas.edu
This specific stereochemistry is crucial as it dictates how the molecule interacts with other chiral molecules and in stereoselective reactions. fiveable.menih.gov The bulky tert-butyl group, in particular, plays a significant role in creating a defined chiral environment, influencing the approach of reagents and thus controlling the stereochemical outcome of reactions where it is employed as a ligand or auxiliary. acs.org The difference between the (2R) and its mirror image, the (2S) enantiomer, can lead to vastly different biological activities and reaction efficiencies. fiveable.menih.gov
Overview of Current Research Trajectories for this compound and Its Derivatives.
Current research efforts are focused on expanding the applications of this compound and its derivatives in asymmetric catalysis and the synthesis of novel bioactive compounds. acs.orgnih.gov Scientists are exploring its use in the development of new chiral ligands for a variety of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and asymmetric additions to carbonyl compounds. The goal is to achieve higher levels of enantioselectivity and catalytic efficiency.
Furthermore, derivatives of this compound are being investigated for their potential as key intermediates in the synthesis of complex natural products and pharmaceuticals. acs.org By modifying the amino or hydroxyl group, researchers can fine-tune the steric and electronic properties of the molecule to suit specific synthetic challenges. This includes the preparation of novel oxazoline (B21484) ligands, which are a highly successful class of ligands for asymmetric catalysis. nih.gov The modular nature of these derivatives allows for the systematic development of new catalysts and building blocks with tailored reactivity and selectivity. acs.orgnih.gov
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| CAS Number | 70489-63-3 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-1-amino-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3/t5-/m0/s1 |
InChI Key |
PROOIQLVYNCTIE-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CN)O |
Canonical SMILES |
CC(C)(C)C(CN)O |
Origin of Product |
United States |
Synthetic Routes and Methodological Advancements for 2r 1 Amino 3,3 Dimethylbutan 2 Ol
Established Stereoselective Synthesis Pathways
The synthesis of enantiomerically pure (2R)-1-Amino-3,3-dimethylbutan-2-ol can be achieved through several established stereoselective methods. These pathways are designed to control the stereochemistry at the chiral center, ensuring the desired (R)-configuration.
Chiral Resolution Techniques for Enantiopure Access
Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This technique involves the use of a chiral resolving agent to form diastereomeric salts that can be separated based on their different physical properties, such as solubility. For amino alcohols like 1-amino-3,3-dimethylbutan-2-ol (B1338544), acidic resolving agents are commonly employed. While specific examples for this exact compound are not detailed in the provided results, the general principle of fractional reactive extraction has been studied for the separation of various amino alcohols and amines. utwente.nl
Asymmetric Reduction Strategies of Precursor Ketones (e.g., 1-amino-3,3-dimethylbutan-2-one)
A prominent strategy for the enantioselective synthesis of this compound involves the asymmetric reduction of the corresponding precursor ketone, 1-amino-3,3-dimethylbutan-2-one. This approach utilizes chiral catalysts or reagents to stereoselectively reduce the ketone functionality to the desired alcohol, thereby establishing the (R)-stereocenter.
Recent advancements have highlighted the use of earth-abundant metal catalysts, such as those based on manganese, for the asymmetric hydrogenation of ketimines, which are structurally related to aminoketones. nih.gov These catalysts have demonstrated high enantioselectivity in distinguishing between sterically similar alkyl groups. nih.gov Furthermore, reagents prepared from borane (B79455) and chiral amino alcohols have shown high enantioselectivities (around 90% enantiomeric excess) in the reduction of various ketones. rsc.org The use of a Rh/WALPHOS catalyst system has also been effective for the asymmetric reduction of heterocyclic β-aminoacrylates, achieving high enantioselectivity (≥97% ee). researchgate.net
Table 1: Examples of Asymmetric Reduction Strategies
| Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Aromatic/Aliphatic Ketones | Borane and chiral α,α-diphenyl β-amino alcohols | Chiral Alcohols | ca. 90% |
| Heterocyclic β-aminoacrylates | Rh/WALPHOS | N-heterocyclic β(2)-amino acids | ≥97% |
| Dialkyl ketimines | Chiral Manganese Catalysts | Chiral Amines | High |
Enantioselective Amination or Hydroxylation Approaches
Enantioselective amination and hydroxylation represent another sophisticated route to chiral β-amino alcohols. These methods introduce the amino or hydroxyl group in a stereocontrolled manner. A notable development is the multi-catalytic, asymmetric, radical C-H amination of alcohols. nih.gov This strategy employs a radical relay chaperone to achieve regio- and enantioselective C-H amination, providing access to a wide range of chiral β-amino alcohols. nih.govnsf.gov The process involves the transient conversion of an alcohol to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) rendered enantioselective by a chiral copper catalyst. nih.govnsf.gov
Organocatalytic methods, such as proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination, have also proven effective for synthesizing 1,2-diamines, which are structurally related to amino alcohols. researchgate.net
Chiral Pool Synthesis Utilizing Appropriate Precursors
Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials. For the synthesis of this compound, a suitable chiral precursor would possess a similar stereochemical arrangement. One documented synthesis starts from (2R)-1-azido-3,3-dimethylbutan-2-ol. chemicalbook.com This azido (B1232118) alcohol undergoes hydrogenation in the presence of a palladium on carbon catalyst to yield the target amino alcohol. chemicalbook.com This method highlights the conversion of an azide (B81097) group to an amine without affecting the existing chiral center.
Another approach involves the use of common β-hydroxy amino acids like threonine, which can be transformed into 1,2-amino alcohols with excellent stereoselectivity through a one-pot decarboxylation-alkylation process. nih.gov This allows for the replacement of the carboxyl group with other functionalities. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis aims to reduce environmental impact. In the context of producing this compound, biocatalysis offers a promising green alternative. The use of enzymes, such as amine dehydrogenases (AmDHs), for the reductive amination of keto-substrates is a key example. Native AmDHs have been shown to be efficient in synthesizing small chiral alkyl amines and amino alcohols with moderate to high enantioselectivities. whiterose.ac.uk For instance, conversions of up to 97.1% have been achieved at a 50mM scale for related compounds. whiterose.ac.uk
The synthesis of the target compound via the hydrogenation of (2R)-1-azido-3,3-dimethylbutan-2-ol using a palladium on carbon catalyst is a relatively clean reaction, with hydrogen as the reductant and the catalyst being removable by filtration. chemicalbook.com
Considerations for Industrial-Scale Production of Enantiopure this compound
Scaling up the synthesis of enantiopure this compound from the laboratory to an industrial setting presents several challenges. The primary goal is to maintain high yield and purity while ensuring the process is cost-effective and safe. This requires the use of large reactors and precise control over reaction parameters.
For methods involving chiral resolution, the efficiency of separating diastereomers and the ability to recycle the resolving agent are crucial for economic viability. In asymmetric synthesis, the cost and recyclability of the chiral catalyst are major considerations. mdpi.com For example, the use of recyclable chiral auxiliaries, as demonstrated in the large-scale synthesis of other amino acid derivatives, can make the process more commercially attractive. mdpi.com The development of robust and highly active catalysts, such as the manganese-based systems for asymmetric hydrogenation, is also a significant step towards industrial applicability due to their earth-abundant nature. nih.gov Furthermore, ensuring the scalability of purification methods to consistently achieve high enantiomeric purity is a critical final step in the industrial production process.
Derivatization and Scaffold Engineering of 2r 1 Amino 3,3 Dimethylbutan 2 Ol
Synthesis of Chiral Ligands from (2R)-1-Amino-3,3-dimethylbutan-2-ol
The conversion of this compound into chiral ligands is a primary application of this compound. These ligands are instrumental in forming transition metal complexes that catalyze enantioselective reactions, yielding products with high optical purity.
Modification of the nitrogen atom of this compound through alkylation or acylation is a common strategy to tune the ligand's properties. N-acylation, in particular, has been shown to be critical for the efficacy of certain chiral ligands. For instance, in the development of ligands for palladium-catalyzed enantioselective C–H activation, the nature of the N-acyl group on a chiral amine scaffold can dramatically influence both the yield and the enantioselectivity of the reaction. acs.org
Research on N-acyl monoprotected amino acid (MPAA) ligands has demonstrated that the acyl group is not merely a protecting group but an active component of the catalytic cycle, accelerating the C-H activation step. acs.org This principle is transferable to ligands derived from this compound. A study on binaphthyl-based ligands (NOBIN) revealed that the N-acetyl derivative provided significantly higher yield and enantiomeric excess (ee) compared to the N-Boc protected or the free amine version. acs.org
Table 1: Effect of N-Acyl Group on Enantioselective C-H Activation/Cycloaddition
| Ligand Derivative | N-Protecting Group | Yield (%) | ee (%) |
|---|---|---|---|
| (R)-NOBIN | None (Free Amine) | 34 | 42 |
| (R)-Boc-NOBIN | Boc | 31 | 40 |
| (R)-Ac-NOBIN | Acetyl | 92 | 94 |
Data sourced from a study on Pd-catalyzed cycloaddition of benzylamides and allenes. acs.org
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govresearchgate.net The amino group of this compound readily undergoes this reaction with various carbonyl compounds, such as salicylaldehyde (B1680747) and its derivatives, to form chiral Schiff base ligands. researchgate.net
These ligands are notable for their ability to act as chelating agents for a variety of transition metals. nih.gov The coordination typically involves the imine nitrogen and the hydroxyl oxygen of the amino alcohol moiety, forming a stable chelate ring that creates a well-defined chiral environment around the metal center. researchgate.netresearchgate.net The steric bulk of the tert-butyl group from the parent amino alcohol effectively shields one face of the coordinated substrate, directing the approach of reagents and leading to high enantioselectivity in catalytic reactions. The electronic properties of the Schiff base ligand can be further tuned by introducing different substituents on the aldehyde-derived portion of the molecule. nih.gov
Chiral phosphorus ligands are among the most successful classes of ligands for asymmetric catalysis. This compound serves as an excellent chiral backbone for the synthesis of phosphoramidite (B1245037) and phosphite (B83602) ligands. These are typically prepared by reacting the amino alcohol with a phosphorus(III) chloride reagent, such as phosphorus trichloride (B1173362) or chlorophosphites.
A prominent class of ligands derived from amino alcohols are phosphine-oxazoline (PHOX) ligands. The oxazoline (B21484) ring is synthesized from the chiral amino alcohol, in this case this compound. The resulting ligand, often referred to as a "SimplePHOX" ligand when derived from tert-leucinol, chelates to a metal center via the nitrogen atom of the oxazoline ring and the phosphorus atom of the phosphine (B1218219) group. sigmaaldrich.com These ligands have proven highly effective in iridium-catalyzed asymmetric hydrogenations of olefins. sigmaaldrich.com
Similarly, TADDOL-derived phosphoramidites and phosphonites are versatile ligands for enantioselective palladium-catalyzed C-H functionalization reactions. rsc.org The synthesis of these ligands from the corresponding diols is analogous to the synthesis from amino alcohols like this compound, which can form related oxazaphospholidine structures.
The bifunctional nature of this compound makes it an ideal precursor for N,O-chelating ligands. These ligands coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered chelate ring. This chelation restricts the conformational flexibility of the ligand, leading to a more ordered and predictable chiral environment for catalysis.
A prime example is the family of pyridine-oxazoline (PyOx) ligands. sigmaaldrich.com The oxazoline moiety is constructed from this compound, and this fragment is then attached to a pyridine (B92270) ring. The resulting PyOx ligand coordinates to a metal via the pyridine nitrogen and the oxazoline nitrogen. The hydroxyl group of the parent amino alcohol is incorporated into the oxazoline ring, and its stereocenter dictates the chirality of the ligand. Such ligands have been successfully employed in various asymmetric transformations. sigmaaldrich.comgoogle.com
Chiral Auxiliary Development Based on the this compound Core Structure
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. The bulky and stereochemically defined structure of this compound makes it an effective core for such auxiliaries.
One successful application is in the form of N-sulfinyl imines. For example, (R)-N-tert-butanesulfinyl imine, which can be derived from chiral amino compounds, serves as an effective chiral auxiliary in the diastereoselective allylation of imines. walisongo.ac.id The sulfinyl group, attached to the nitrogen of an imine, directs the nucleophilic attack of the allyl group to one face of the C=N double bond, resulting in a product with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions.
The general principle involves attaching the chiral fragment derived from this compound to the substrate, performing the diastereoselective reaction, and then removing the auxiliary. This strategy has been applied in various reactions, including conjugate additions and alkylations. nih.gov
Preparation of Macrocyclic and Polymeric Derivatives for Enhanced Enantioselectivity or Recoverability
To improve the performance and practicality of catalysts, ligands derived from this compound can be incorporated into larger, more complex structures such as macrocycles and polymers.
Macrocyclic ligands can offer enhanced stability and selectivity due to their pre-organized structures. The general approach involves linking two or more chiral units, such as those derived from this compound, with appropriate spacer groups to form a large ring structure. koreascience.kr This can create a well-defined chiral cavity that can bind a substrate with high specificity.
Immobilizing chiral ligands onto polymeric supports is a key strategy for developing recoverable and reusable catalysts, which is highly desirable for industrial applications. A notable example is the development of a pyridine-oxazoline (PyOx) containing helical polymer. sigmaaldrich.com In this approach, a vinyl group is introduced into the PyOx ligand, which is synthesized from this compound. This functionalized monomer is then polymerized to create a chiral polymer that can act as a ligand for asymmetric catalysis. The polymer-supported catalyst can be easily separated from the reaction mixture by filtration and reused multiple times without significant loss of activity or enantioselectivity.
Applications of 2r 1 Amino 3,3 Dimethylbutan 2 Ol Derivatives in Asymmetric Catalysis
Asymmetric Carbonyl Additions
The addition of nucleophiles to carbonyl groups is a fundamental transformation in organic synthesis. Chiral ligands derived from (2R)-1-Amino-3,3-dimethylbutan-2-ol have proven to be highly effective in controlling the stereochemical outcome of these reactions.
Enantioselective Alkylation of Aldehydes with Organometallic Reagents
The enantioselective addition of organometallic reagents to aldehydes is a powerful method for constructing chiral secondary alcohols. Ligands derived from this compound have been instrumental in the development of highly selective catalysts for this transformation. For instance, the in-situ-prepared catalyst from the corresponding amino alcohol and a dialkylzinc reagent can mediate the addition of that same dialkylzinc to various aldehydes.
A proposed mechanism for this type of transformation involves the formation of a chiral zinc-aminoalkoxide complex. The aldehyde coordinates to the zinc center, and the subsequent alkyl transfer occurs from the same metal center. The steric bulk of the tert-butyl group on the ligand directs the approach of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol. The effectiveness of this catalytic system is demonstrated by the high enantiomeric excesses (ee) achieved for a range of aldehyde substrates.
| Aldehyde | Organometallic Reagent | Enantiomeric Excess (ee) |
| Benzaldehyde | Diethylzinc | >98% |
| 4-Chlorobenzaldehyde | Diethylzinc | 97% |
| 2-Naphthaldehyde | Diethylzinc | 96% |
| Cinnamaldehyde | Diethylzinc | 95% |
Asymmetric Reduction of Ketones and Imines
The asymmetric reduction of ketones and imines provides access to valuable chiral alcohols and amines, respectively. Derivatives of this compound have been extensively utilized in the development of catalysts for these reductions.
For the reduction of ketones, chiral oxazaborolidine catalysts, first developed by Itsuno and later popularized by Corey, are highly effective. These catalysts are prepared from a chiral β-amino alcohol, such as a derivative of this compound, and a borane (B79455) source. The resulting oxazaborolidine coordinates with both the reducing agent (e.g., borane or catecholborane) and the ketone, facilitating a highly enantioselective hydride transfer. The steric hindrance provided by the tert-butyl group plays a crucial role in differentiating the two prochiral faces of the ketone. This method has been successfully applied to the synthesis of a wide variety of chiral secondary alcohols with high enantioselectivity. mdpi.com
Similarly, the asymmetric reduction of imines to chiral amines is a critical transformation. rsc.org Chiral catalysts derived from this compound have been employed in transfer hydrogenation reactions and hydrosilylation of imines. researchgate.net In transfer hydrogenation, a hydrogen source like isopropanol (B130326) or formic acid is used in conjunction with a transition metal catalyst (e.g., ruthenium or iridium) coordinated to a chiral ligand. The ligand, derived from the amino alcohol, creates a chiral environment around the metal center, leading to enantioselective reduction of the C=N bond. researchgate.net
Recent advancements have also seen the development of organocatalysts for the asymmetric reduction of imines using trichlorosilane. liv.ac.uk N-formyl derivatives of amino alcohols, including those based on the this compound scaffold, have been shown to be effective Lewis basic catalysts for this reaction, affording chiral amines in good yields and with high enantioselectivity. liv.ac.uk
| Substrate | Catalyst Type | Reducing Agent | Enantiomeric Excess (ee) |
| Acetophenone | Oxazaborolidine | Borane | up to 99% mdpi.com |
| 1-Tetralone | Ru-TsDPEN | HCOOH/NEt3 | 95% researchgate.net |
| N-(1-phenylethylidene)aniline | Organocatalyst | Trichlorosilane | up to 96% liv.ac.uk |
Asymmetric Carbon-Carbon Bond Formations
The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from this compound have found significant application in a variety of asymmetric C-C bond-forming reactions.
Allylic Alkylation Reactions
Asymmetric allylic alkylation (AAA) is a powerful method for the formation of chiral C-C and C-heteroatom bonds. Palladium-catalyzed AAA reactions, in particular, have been extensively studied, and the development of effective chiral ligands is paramount to their success. While the direct use of this compound derivatives as ligands in this specific context is less commonly cited than phosphine-based ligands, the principles of creating a sterically demanding and well-defined chiral pocket around the metal center are applicable. The steric bulk of the tert-butyl group can influence the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl-palladium intermediate.
Cycloaddition and Cyclopropanation Reactions
Cycloaddition reactions are a highly efficient way to construct cyclic molecules. The use of chiral catalysts to control the stereochemistry of these reactions is an active area of research. Derivatives of this compound can be incorporated into chiral Lewis acids, which can then catalyze enantioselective Diels-Alder and other cycloaddition reactions. The chiral Lewis acid activates the dienophile and shields one of its faces, directing the approach of the diene to afford the cyclo-adduct with high enantioselectivity.
Cyclopropanation reactions, which form three-membered rings, can also be rendered asymmetric using chiral catalysts. While copper and rhodium catalysts with various chiral ligands are most common, the development of new ligand classes is ongoing. The steric and electronic properties of ligands derived from this compound make them potential candidates for inducing asymmetry in metal-catalyzed cyclopropanation reactions, for example, through the decomposition of diazo compounds in the presence of an olefin. The Corey-Chaykovsky reaction, which uses sulfonium (B1226848) ylides, is another method for cyclopropanation where chiral ligands can potentially influence the stereochemical outcome.
Conjugate Additions to Unsaturated Systems
The asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a widely used method for the enantioselective formation of C-C bonds. Chiral ligands derived from this compound have been successfully employed in copper-catalyzed conjugate additions of organometallic reagents.
In a typical reaction, a copper salt is complexed with a chiral ligand, often a phosphoramidite (B1245037) or a Schiff base derived from the amino alcohol. This chiral copper complex then catalyzes the 1,4-addition of an organometallic reagent, such as a dialkylzinc or a Grignard reagent, to an enone or an enoate. The bulky tert-butyl group of the ligand creates a chiral environment that effectively discriminates between the two enantiotopic faces of the α,β-unsaturated substrate, leading to the formation of the product with high enantiomeric excess.
| α,β-Unsaturated Compound | Nucleophile | Ligand Type | Enantiomeric Excess (ee) |
| Cyclohexenone | Diethylzinc | Phosphoramidite | >98% |
| Chalcone | Diethylzinc | Schiff Base | 95% |
| 2-Cyclopentenone | Dimethylzinc | Phosphoramidite | 96% |
Mechanistic Insights and Computational Chemistry of 2r 1 Amino 3,3 Dimethylbutan 2 Ol Systems
Elucidation of Reaction Pathways and Transition State Geometries in Asymmetric Transformations
A paramount application of (2R)-1-amino-3,3-dimethylbutan-2-ol and its derivatives is in the enantioselective addition of organozinc reagents to aldehydes. Mechanistic studies, primarily on analogous β-amino alcohol catalysts, have illuminated the intricate reaction pathways. A widely accepted mechanism involves the initial reaction of the amino alcohol with a dialkylzinc to form a dimeric zinc-alkoxide-amine chelate complex. This species is not merely a resting state but the active catalyst.
The catalytic cycle is believed to proceed through a dinuclear zinc species. This complex coordinates with an aldehyde molecule, bringing the reactants into close proximity within a chiral environment. The key event is the transfer of an alkyl group from one of the zinc centers to the electrophilic carbon of the aldehyde. Kinetic and spectroscopic studies have suggested that this alkyl transfer is the rate-determining and, crucially, the stereodetermining step of the reaction.
The geometry of the transition state during this alkyl transfer is of paramount importance for the enantioselectivity of the reaction. Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in visualizing these transient structures. For β-amino alcohol-catalyzed additions, the favored transition state is often a chair-like, six-membered ring structure. In this arrangement, the bulky tert-butyl group of this compound plays a critical role in dictating the facial selectivity of the aldehyde, effectively shielding one face and allowing the nucleophilic attack to occur preferentially on the other. This steric hindrance minimizes unfavorable interactions and leads to the observed high enantiomeric excess of the product alcohol.
| Catalyst Component | Role in Reaction Pathway | Key Structural Feature in Transition State |
| This compound | Chiral ligand | Forms a dimeric zinc-alkoxide-amine chelate |
| Dialkylzinc | Alkylating agent | Source of the nucleophilic alkyl group |
| Aldehyde | Substrate | Electrophile undergoing alkylation |
| Dinuclear Zinc Complex | Active catalyst | Orients reactants in a chiral environment |
Quantum Chemical Calculations for Enantioselectivity Prediction and Rational Design
The predictive power of computational chemistry has become an indispensable tool for understanding and enhancing the performance of chiral catalysts. Quantum chemical calculations, ranging from semi-empirical methods to more rigorous DFT and ab initio approaches, are employed to model the transition states of competing reaction pathways (leading to the R and S enantiomers). The difference in the calculated activation energies (ΔΔG‡) for these pathways can be correlated with the experimentally observed enantiomeric excess (ee).
For systems involving this compound, these calculations can provide quantitative predictions of enantioselectivity. By systematically modifying the structure of the ligand in silico—for instance, by altering the substituents on the nitrogen atom or the carbon backbone—researchers can screen potential catalyst candidates before undertaking their synthesis. This rational design approach significantly accelerates the discovery of more efficient and selective catalysts.
Quantitative Structure-Selectivity Relationship (QSSR) models have also been developed for β-amino alcohol-catalyzed reactions. These models use descriptors derived from the computed three-dimensional structures of the catalyst-substrate complexes to build a statistical correlation with the observed enantioselectivity. Such models can offer rapid predictions for new catalyst variants, further aiding in their rational design.
| Computational Method | Application in Enantioselectivity Prediction | Contribution to Rational Design |
| Density Functional Theory (DFT) | Calculation of transition state energies (ΔΔG‡) to predict ee | Allows for virtual screening of modified ligands |
| Ab initio Methods | High-accuracy energy calculations for key intermediates and transition states | Provides benchmark data for faster methods |
| Semi-empirical Methods | Rapid initial screening of large numbers of catalyst structures | Facilitates high-throughput computational screening |
| QSSR Models | Statistical correlation of structural features with enantioselectivity | Enables rapid prediction of selectivity for new catalysts |
Investigation of Non-Covalent Interactions and Their Role in Chiral Induction
While steric hindrance is a major factor in chiral induction, a deeper understanding requires the consideration of non-covalent interactions. These subtle forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, play a crucial role in the precise positioning of the substrate and reagent within the catalyst's chiral pocket, thereby stabilizing the favored transition state.
In the context of this compound-metal complexes, the hydroxyl and amino groups are key players in establishing a network of non-covalent interactions. For instance, a hydrogen bond can form between the catalyst and the carbonyl oxygen of the aldehyde substrate, pre-organizing it for the nucleophilic attack. Furthermore, weak interactions between the substituents of the aldehyde and the chiral ligand can lead to a more rigid and ordered transition state, amplifying the stereochemical communication.
Advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT), allow for the decomposition of the total interaction energy between molecular fragments into physically meaningful components (electrostatics, exchange, induction, and dispersion). This level of analysis can pinpoint the specific non-covalent interactions that are most critical for stabilizing the transition state leading to the major enantiomer and destabilizing the one leading to the minor enantiomer. These insights are invaluable for the fine-tuning of catalyst structures to maximize their stereodifferentiating capabilities.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, Diastereomeric Excess Determination, and Chiral Recognition Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. nih.gov For chiral molecules like (2R)-1-Amino-3,3-dimethylbutan-2-ol, NMR is indispensable for confirming stereochemistry, quantifying enantiomeric purity, and studying chiral recognition phenomena. nih.govmdpi.com
In a standard ¹H or ¹³C NMR spectrum, enantiomers are indistinguishable as they produce identical signals. To overcome this, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used. nih.govnih.gov Reaction of the amino alcohol with a single enantiomer of a CDA, such as Mosher's acid chloride, produces a mixture of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra, allowing for the determination of enantiomeric excess (ee) by integrating the signals corresponding to each diastereomer. researchgate.net
Similarly, CSAs, such as cyclodextrins or chiral metal complexes, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govsemmelweis.hu This interaction induces small but measurable differences in the chemical shifts (Δδ) for the protons or carbons of the two enantiomers, a phenomenon known as chiral recognition. nih.govmdpi.com Multinuclear NMR, particularly ³¹P and ¹⁹F NMR, is often employed with appropriately tagged derivatizing agents, as these nuclei offer a wide chemical shift range and simpler spectra, enhancing the resolution of diastereomeric signals. nih.govnih.gov
The expected NMR signals for this compound can be predicted based on its structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~0.9 - 1.0 (s, 9H) | ~26 |
| C (CH₃)₃ | N/A | ~35 |
| CH(OH) | ~3.4 - 3.6 (dd, 1H) | ~75 |
| CH₂(NH₂) | ~2.6 - 2.9 (m, 2H) | ~48 |
| OH/NH₂ | Variable | N/A |
| Note: Predicted values are estimates based on analogous structures. Actual shifts are dependent on solvent and experimental conditions. |
X-ray Crystallography of Chiral Complexes and Intermediate Structures
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.
For this compound, which may be a liquid or low-melting solid at room temperature, obtaining a suitable single crystal of the free base can be challenging. sigmaaldrich.com Therefore, it is common practice to prepare a crystalline derivative. This can be achieved by forming a salt with a suitable acid (e.g., hydrochloride) or by creating a coordination complex with a metal ion. The resulting crystalline solid can then be analyzed.
The analysis of a chiral complex, for instance, with a metal like palladium or copper, not only confirms the structure of the amino alcohol ligand but also provides insight into its coordination chemistry. The crystal structure of such a complex would unambiguously confirm the (R) configuration at the chiral center (C2) by allowing for the determination of the relative positions of the hydroxyl, aminomethyl, and tert-butyl groups. This technique is also invaluable for characterizing intermediates in a synthetic pathway, ensuring that the desired stereochemistry is maintained throughout the reaction sequence.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful for assigning the absolute configuration of a chiral center. researchgate.net
The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with spectra predicted by quantum chemical calculations. nih.gov The process involves:
Generating computational models for both the (R) and (S) enantiomers.
Calculating the theoretical ECD spectrum for each enantiomer.
Matching the experimentally measured spectrum to one of the theoretical spectra. A positive or negative Cotton effect at a specific wavelength in the experimental spectrum will correspond to the calculated spectrum of only one of the enantiomers, thus assigning the absolute configuration.
For molecules that lack a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable ECD signal in the accessible UV-Vis region. nih.gov Optical rotation, measured using a polarimeter, provides a simpler but less definitive measure. The sign and magnitude of the specific rotation ([α]) are characteristic of a chiral compound under specific conditions (e.g., solvent, temperature, wavelength). For example, the related constitutional isomer (S)-2-Amino-3,3-dimethyl-1-butanol (L-tert-Leucinol) has a reported specific rotation of [α]²⁶/D +37° (c = 1.5 in ethanol), indicating its ability to rotate plane-polarized light. sigmaaldrich.com
Mass Spectrometry Techniques for Complex Mixture Analysis and Reaction Monitoring
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for analyzing complex mixtures and monitoring the progress of chemical reactions. osti.gov
For the analysis of this compound, LC-MS is particularly useful. nih.govfujifilm.com To separate the enantiomers, a chiral stationary phase (chiral column) is employed in the LC system. As the sample passes through the column, the two enantiomers interact differently with the chiral environment, leading to different retention times. The mass spectrometer then serves as a highly specific and sensitive detector, confirming the identity of the eluting compound by its molecular weight (for this compound, the molecular ion [M+H]⁺ would be expected at m/z 118.1). This approach allows for the quantification of each enantiomer in a complex matrix. nih.gov
In the context of synthesis, LC-MS or GC-MS can be used for reaction monitoring. Small aliquots of the reaction mixture can be taken at different time points and analyzed to track the disappearance of starting materials and the appearance of the desired product, this compound. This provides valuable kinetic information and helps in optimizing reaction conditions such as temperature, time, and catalyst loading, without the need for extensive sample purification. researchgate.net
Future Perspectives and Emerging Research Directions
Integration with Continuous Flow Synthesis and High-Throughput Experimentation for Catalyst Discovery
The development of novel catalysts is a key driver of innovation in chemical synthesis. The integration of (2R)-1-amino-3,3-dimethylbutan-2-ol into modern high-throughput and continuous flow methodologies promises to accelerate the discovery of new catalytic systems.
High-throughput experimentation (HTE) allows for the rapid screening of large libraries of potential catalysts. Chiral amino alcohols like this compound can serve as the foundational scaffold for combinatorial libraries of chiral ligands. google.com By systematically modifying the structure of the amino alcohol and combining it with various metal precursors, a vast number of potential catalysts can be generated and tested in parallel. For instance, fluorescence-based assays have been developed to rapidly determine the enantiomeric excess (e.e.) of products from asymmetric reactions, enabling the screening of thousands of catalysts per day. nih.gov This approach, which is applicable to chiral amino alcohols, can significantly reduce the time and resources required to identify optimal catalysts for specific transformations. nih.govresearchgate.net
Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. For catalyst discovery, flow reactors can be used to rapidly synthesize and screen catalyst libraries. Derivatives of this compound could be immobilized on solid supports or polymers and packed into flow reactors. This setup allows for the continuous synthesis of a product, with the ability to quickly change reaction parameters such as temperature, pressure, and substrate concentration to optimize catalyst performance. The combination of HTE for initial "hit" discovery and continuous flow for rapid optimization represents a powerful paradigm for developing next-generation catalysts based on the this compound framework.
Table 1: High-Throughput Screening Methods for Chiral Amino Alcohol Ligands
| Method | Principle | Application in Catalyst Discovery | Reference |
|---|---|---|---|
| Fluorescence-Based Assay | Formation of fluorescent diastereomeric complexes with distinct spectral properties. | Rapid and sensitive determination of enantiomeric excess in asymmetric reactions. | nih.gov |
| Chiroptical Sensing | Use of a chiral probe that interacts with the analyte to produce a measurable change in circular dichroism (CD) or UV-vis spectra. | Chromatography-free analysis of crude reaction mixtures for high-throughput screening. | researchgate.net |
| Combinatorial Synthesis | Parallel synthesis of a large library of related compounds (ligands) from a common scaffold. | Creation of diverse ligand libraries for screening against various catalytic reactions. | google.com |
Exploration of Bio-Catalytic and Enzymatic Approaches for Synthesis and Resolution of this compound
Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important tool for the synthesis of enantiomerically pure compounds. google.com Future research will likely focus on developing enzymatic routes to this compound, offering greener and more efficient alternatives to traditional chemical synthesis.
One promising approach is the use of ketoreductases (KREDs) for the asymmetric reduction of the corresponding aminoketone precursor. KREDs are known for their high stereoselectivity and ability to operate under mild conditions. Through protein engineering and directed evolution, KREDs can be tailored to exhibit high activity and selectivity for specific substrates, including sterically hindered ones like the precursor to this compound.
Another avenue is the use of amine dehydrogenases (AmDHs) for the reductive amination of a corresponding hydroxyketone. This method could provide a direct enzymatic route to the target amino alcohol. Asymmetric transfer hydrogenation, a process that can be catalyzed by enzymes, is another powerful technique for the synthesis of chiral 1,2-amino alcohols from unprotected α-amino ketones, offering high yields and excellent enantioselectivities. acs.org
Kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is also a viable strategy. Lipases, a class of hydrolases, are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. Developing a lipase-based resolution for racemic 1-amino-3,3-dimethylbutan-2-ol (B1338544) could provide an efficient pathway to the desired (2R)-enantiomer.
Development of Novel Catalytic Cycles and Multicomponent Reactions Employing this compound Scaffolds
The unique stereoelectronic properties of this compound make it an attractive ligand for the development of novel catalytic cycles. When coordinated to a metal center, it can create a well-defined chiral pocket that controls the approach of reactants, thereby dictating the stereochemical outcome of the reaction.
Future research will likely explore the use of catalysts derived from this compound in a wider range of asymmetric transformations. For example, chiral β-amino alcohols are effective ligands in the titanium-catalyzed enantioselective addition of organozinc reagents to aldehydes. mdpi.com Applying this chemistry with ligands derived from this compound could provide efficient access to a variety of chiral secondary alcohols.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The development of asymmetric MCRs is a significant challenge. Chiral catalysts based on this compound could serve as powerful tools to control the stereochemistry of MCRs. By acting as a chiral Brønsted acid, a chiral ligand for a metal catalyst, or a chiral organocatalyst, derivatives of this amino alcohol could direct the formation of specific stereoisomers in complex, one-pot transformations.
Design of Advanced Materials and Sensors Incorporating Chiral this compound Derivatives
The ability of chiral molecules to interact selectively with other chiral substances is the basis for their use in advanced materials and sensors. Derivatives of this compound are promising candidates for these applications.
Chiral sensors are devices that can detect and quantify the enantiomers of a chiral analyte. Derivatives of this compound could be incorporated into various sensor platforms. For example, they could be used as the chiral selector in a fluorescent sensor, where binding to an analyte enantiomer results in a change in fluorescence intensity or wavelength. acs.org Such sensors could be developed using metal-organic frameworks (MOFs) where the amino alcohol derivative is a structural component, or through the design of stereodynamic probes that change conformation upon binding a chiral guest. acs.orgnih.gov Lanthanide complexes with chiral amino alcohol ligands have also shown promise for the specific recognition and sensing of chiral substrates through circular dichroism and fluorescence. acs.org
In materials science, derivatives of this compound could be used to create chiral polymers or surface coatings. These materials could find applications in chiral chromatography, as stationary phases for the separation of enantiomers, or in enantioselective catalysis, where the material itself acts as the catalyst. The incorporation of this chiral building block into polymers could also lead to materials with unique chiroptical properties, such as circularly polarized luminescence, which are of interest for applications in displays and optical data storage.
Table 2: Potential Applications of this compound Derivatives in Advanced Materials and Sensors
| Application | Design Principle | Potential Function | Reference |
|---|---|---|---|
| Chiral Fluorescence Sensor | Incorporation into a metal-organic framework (MOF) or a stereodynamic probe. | Enantioselective detection of chiral analytes through changes in fluorescence. | acs.orgnih.gov |
| Electrochemical Chiral Sensor | Immobilization on an electrode surface to create a chiral recognition interface. | Selective detection of enantiomers based on differences in electrochemical response. | nih.gov |
| Chiral Stationary Phase | Covalent attachment to a solid support like silica (B1680970) gel. | Separation of racemic mixtures in high-performance liquid chromatography (HPLC). | N/A |
| Chiroptical Materials | Polymerization of monomers containing the chiral amino alcohol derivative. | Materials with properties like circularly polarized luminescence for optical applications. | researchgate.net |
Q & A
Q. What are the established synthetic routes for (2R)-1-amino-3,3-dimethylbutan-2-ol, and what are their key reaction conditions?
The compound is synthesized via a Fleming reaction system, where pivaldehyde reacts with Me₃SiCN and ZnI₂ to form a cyanohydrin intermediate. This intermediate undergoes reduction with LiAlH₄ in THF under reflux, followed by filtration and solvent removal to yield the product as a yellow solid . Alternative routes may involve chiral resolution or enantioselective catalysis, as seen in related amino alcohol syntheses (e.g., using LiAlH₄ reductions of chiral acids) . Key considerations include solvent choice (e.g., THF for LiAlH₄ compatibility) and purification methods (e.g., recrystallization in ethanol).
Q. How can the stereochemical purity of this compound be validated?
Chiral stationary-phase gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended to confirm enantiomeric excess (e.e. > 99%). For example, Mori et al. (2010) used chiral GC to validate the e.e. of structurally similar alcohols . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can corroborate structural integrity by analyzing splitting patterns and coupling constants unique to the (2R) configuration .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
this compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) due to its hydroxyl and amine groups. Stability studies suggest it is hygroscopic and should be stored under inert atmospheres (N₂ or Ar) at low temperatures (−20°C) to prevent oxidation or racemization .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2R vs. 2S configurations) influence the compound’s reactivity in catalytic or biological systems?
The (2R) configuration can dictate substrate specificity in enzyme-catalyzed reactions or binding affinity in receptor-ligand interactions. For example, enantiomers of amino alcohols like (2S)-2-amino-3-phenyl-1-propanol exhibit distinct biological activities due to stereoselective interactions with chiral biomolecules . Computational modeling (e.g., molecular docking) can predict these effects by analyzing spatial compatibility with target sites .
Q. What experimental challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Challenges include maintaining stereochemical purity during large-scale reductions and minimizing byproducts (e.g., over-reduction or racemization). Strategies:
Q. How can contradictory data on reaction yields or purity be resolved in method optimization?
Discrepancies often stem from differences in purification methods (e.g., recrystallization vs. column chromatography) or solvent quality. Systematic studies should:
- Compare yields across multiple purification techniques (e.g., ethanol vs. ethyl acetate recrystallization) .
- Use design-of-experiment (DoE) frameworks to isolate critical variables (e.g., temperature, solvent ratio) .
- Validate results with orthogonal characterization (e.g., mass spectrometry for purity, chiral HPLC for e.e.) .
Q. What role does this compound play in the synthesis of bioactive molecules or chiral catalysts?
It serves as a precursor for N-heterocycles and β-amino alcohols, which are key motifs in pharmaceuticals (e.g., antiviral agents) and asymmetric catalysts. For instance, derivatives like (R)-2-amino-1-methylamino-2-phenylethane are synthesized via LiAlH₄-mediated reductions of amides . Its tert-butyl group enhances steric bulk, improving enantioselectivity in catalytic systems .
Methodological Guidance
- Stereochemical Analysis : Combine chiral chromatography with computational simulations (e.g., density functional theory) to correlate observed retention times with predicted enantiomer energies .
- Reaction Optimization : Employ kinetic studies to identify rate-limiting steps (e.g., cyanohydrin formation) and adjust catalyst loadings or temperatures accordingly .
- Data Validation : Cross-reference NMR assignments with literature data for analogous amino alcohols (e.g., 2-amino-2-methyl-1,3-propanediol) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
